molecular formula C19H21Cl2N3O B5850496 N-(1-benzyl-4-piperidinyl)-N'-(3,4-dichlorophenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B5850496
M. Wt: 378.3 g/mol
InChI Key: MKLUVMFYVYLVJQ-UHFFFAOYSA-N
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Description

“N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)urea” typically involves the reaction of 1-benzyl-4-piperidinylamine with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions may target the urea moiety, potentially converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor site, altering the receptor’s conformation and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)thiourea
  • N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)carbamate

Uniqueness

“N-(1-benzyl-4-piperidinyl)-N’-(3,4-dichlorophenyl)urea” is unique due to its specific substitution pattern on the piperidine and phenyl rings, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the dichlorophenyl group, in particular, can influence its lipophilicity and binding affinity to various targets.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-17-7-6-16(12-18(17)21)23-19(25)22-15-8-10-24(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLUVMFYVYLVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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